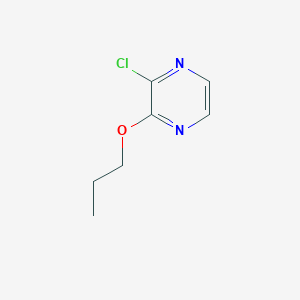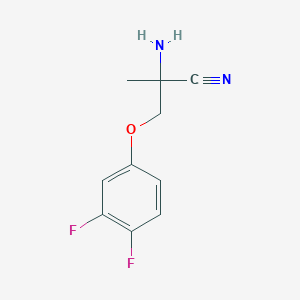
3-ブロモ-2-クロロ-5-ニトロベンゼン-1-スルホニルクロリド
概要
説明
3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of bromine, chlorine, nitro, and sulfonyl chloride functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
科学的研究の応用
3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of dyes, agrochemicals, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the nitration of benzene to introduce the nitro group, followed by bromination and chlorination to add the bromine and chlorine atoms, respectively. Finally, sulfonyl chloride is introduced through sulfonation and subsequent chlorination reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Nucleophiles like amines and alcohols are employed.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic medium are used.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution.
Aminobenzene Derivatives: Formed through the reduction of the nitro group.
作用機序
The mechanism of action of 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various derivatives. The sulfonyl chloride group is particularly reactive, facilitating the formation of sulfonamide bonds with amines .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride
- 3-Bromo-1-nitrobenzene
- 3-Nitro-1-bromobenzene
Uniqueness
3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications. The presence of both bromine and chlorine atoms, along with the nitro and sulfonyl chloride groups, makes it a valuable intermediate for synthesizing diverse chemical compounds .
特性
IUPAC Name |
3-bromo-2-chloro-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFYTRLOVELIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)
![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)
![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)

![[1-(Propan-2-yloxy)cyclohexyl]methanamine](/img/structure/B1527252.png)


![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1527256.png)
![6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B1527258.png)

![{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1527260.png)
